molecular formula C20H16N2O4 B11702506 2-oxo-N'-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

2-oxo-N'-(phenylcarbonyl)-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide

Cat. No.: B11702506
M. Wt: 348.4 g/mol
InChI Key: JFUYUAVQKRYGTO-UHFFFAOYSA-N
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Description

N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzohydrazide moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE typically involves the condensation of 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid with benzohydrazide. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE is unique due to its chromene core, which imparts distinct biological activities and chemical reactivity compared to its indole-based counterparts

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

N'-benzoyl-2-oxo-8-prop-2-enylchromene-3-carbohydrazide

InChI

InChI=1S/C20H16N2O4/c1-2-7-13-10-6-11-15-12-16(20(25)26-17(13)15)19(24)22-21-18(23)14-8-4-3-5-9-14/h2-6,8-12H,1,7H2,(H,21,23)(H,22,24)

InChI Key

JFUYUAVQKRYGTO-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=CC=C3

Origin of Product

United States

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